![molecular formula C9H8BrFO B2841413 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1443652-82-1](/img/structure/B2841413.png)
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol
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Description
“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the CAS Number: 1443652-82-1 . It has a molecular weight of 231.06 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2
. This indicates the presence of a bromine atom, a fluorine atom, and a hydroxyl group in the indene ring structure.
Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 231.06 . The InChI code is 1S/C9H8BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2
.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives also showed potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-Inflammatory Potential
Indole compounds have been explored for their anti-inflammatory effects. For instance:
- Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for COX-2 inhibition in vitro and in vivo anti-inflammatory activity .
E3 Ligase Activation
The structure of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1-ol suggests that it is an activator of E3 ligase , which ubiquitinylates proteins for proteolysis .
Multicomponent Reactions
1H-indole-3-carbaldehyde: has been utilized in inherently sustainable multicomponent reactions. Researchers have explored its applications in assembling pharmaceutically interesting scaffolds .
properties
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHCTVQRWNANTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol |
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